molecular formula C16H16O2 B8643364 4-Methylphenyl beta-phenylpropionate

4-Methylphenyl beta-phenylpropionate

Cat. No.: B8643364
M. Wt: 240.30 g/mol
InChI Key: CXBNNSQNNIVMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylphenyl beta-phenylpropionate (chemical formula: C₁₆H₁₆O₂) is an ester derivative of beta-phenylpropionic acid, where the hydroxyl group is replaced by a 4-methylphenyl moiety. Its structure features a phenylpropionate backbone substituted with a methyl group at the para position of the phenyl ring, influencing its physicochemical and biological properties.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

(4-methylphenyl) 3-phenylpropanoate

InChI

InChI=1S/C16H16O2/c1-13-7-10-15(11-8-13)18-16(17)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3

InChI Key

CXBNNSQNNIVMFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) Methyl p-Methoxyphenylpropionate
  • Structure : Differs by a methoxy (-OCH₃) substituent instead of methyl (-CH₃) at the para position of the phenyl ring ().
  • Physicochemical Properties: Higher polarity due to the electron-donating methoxy group, affecting solubility and lipophilicity. Synonyms and registry data indicate widespread industrial use, similar to 4-methylphenyl derivatives ().
(b) Beta-Phenylpropionic Acid Derivatives
  • Metabolism : Beta-phenylpropionic acid undergoes microbial degradation via hydroxylation and ring cleavage ().
  • Key Difference : The esterification in 4-methylphenyl beta-phenylpropionate likely enhances metabolic stability compared to the free acid form.
(c) 4-Methylpropiophenone
  • Structure : Contains a ketone group instead of an ester linkage ().
  • Applications : Used in fragrance and pharmaceutical synthesis.
  • Safety Profile : Requires strict handling due to reactivity, contrasting with the ester’s relative stability ().
(d) 2-(4-Methylphenyl) Indolizine
  • Structure : A heterocyclic compound with a 4-methylphenyl group attached to an indolizine core ().

Crystallographic and Intermolecular Interaction Comparisons

  • Crystal Packing :
    • Compounds like (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines () exhibit significant dihedral angles (~56°) between phenyl rings, driven by weak C–H⋯N and π–π interactions.
    • Similar weak interactions may govern the packing of 4-methylphenyl beta-phenylpropionate, influencing solubility and melting points.

Pharmacological and Toxicological Profiles

  • 4-Methylmethylphenidate ():
    • Structural Contrast : A phenidate analogue with a methyl group, unrelated to phenylpropionates.
    • Potency : Slightly less potent than methylphenidate, with cardiovascular and neurotoxic risks.
  • Anti-Inflammatory Activity :
    • 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one shows potent anti-inflammatory effects (IC₅₀ = 11.6 μM) (), suggesting that para-substituted phenyl groups enhance bioactivity.

Data Tables

Table 1: Key Physicochemical Properties of Selected Compounds

Compound log P Solubility BBB Permeability Drug-Likeness Score Reference
2-(4-Methylphenyl) Indolizine 3.73 Low High 3.50
Methyl p-Methoxyphenylpropionate N/A Moderate N/A N/A
4-Methylpropiophenone 2.51 Low Moderate 4.50

Table 2: Crystallographic Parameters of 4-Methylphenyl-Containing Compounds

Compound () a (Å) b (Å) c (Å) Dihedral Angle (°)
(E)-1-(4-Cl-phenyl) derivative 7.9767 10.9517 16.6753 56
(E)-1-(4-Br-phenyl) derivative 8.0720 10.9334 16.8433 56

Research Findings and Implications

Metabolic Stability : Esterification (as in 4-methylphenyl beta-phenylpropionate) may reduce susceptibility to microbial degradation compared to beta-phenylpropionic acid ().

Crystallography : Weak interactions (C–H⋯X, π–π) dominate packing in para-substituted phenyl compounds, suggesting predictable solid-state behavior ().

Pharmacokinetics : Para-methyl substitution improves lipophilicity and BBB penetration, as seen in 2-(4-methylphenyl) indolizine ().

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